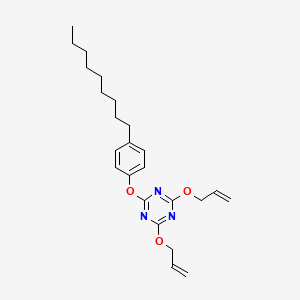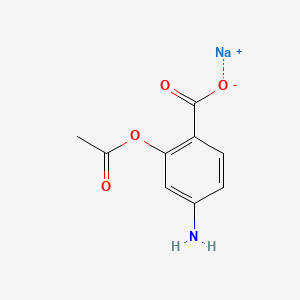
Salicylic acid, 4-amino-, acetate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylic acid, 4-amino-, acetate, sodium salt is a derivative of salicylic acid, which is known for its applications in medicine and skincare. This compound combines the properties of salicylic acid and an amino group, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-amino-, acetate, sodium salt typically involves the acetylation of 4-aminosalicylic acid. The process begins with the reaction of 4-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Salicylic acid, 4-amino-, acetate, sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted salicylic acid derivatives.
Aplicaciones Científicas De Investigación
Salicylic acid, 4-amino-, acetate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of salicylic acid, 4-amino-, acetate, sodium salt involves its interaction with cellular pathways. The compound inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This inhibition disrupts the folic acid synthesis pathway, leading to reduced cell growth and multiplication .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminosalicylic acid: Used in the treatment of tuberculosis.
Sodium salicylate: Known for its analgesic and anti-inflammatory properties.
Aminosalicylic acid: Used as an anti-mycobacterial agent.
Uniqueness
Salicylic acid, 4-amino-, acetate, sodium salt is unique due to its combined properties of salicylic acid and an amino group, making it versatile in various applications. Its ability to inhibit folic acid synthesis sets it apart from other similar compounds .
Propiedades
Número CAS |
102338-90-9 |
|---|---|
Fórmula molecular |
C9H8NNaO4 |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
sodium;2-acetyloxy-4-aminobenzoate |
InChI |
InChI=1S/C9H9NO4.Na/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13;/h2-4H,10H2,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
LRGBJMGTXPCKNU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)[O-].[Na+] |
Números CAS relacionados |
102338-89-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



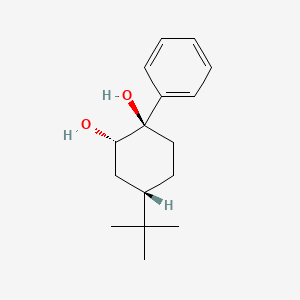

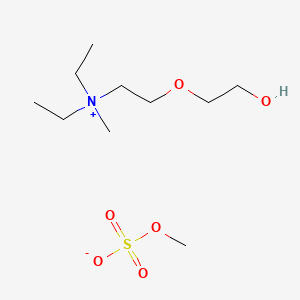

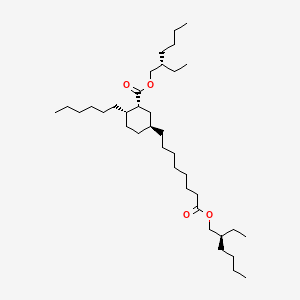
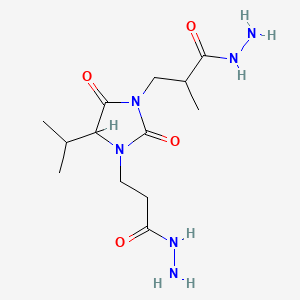

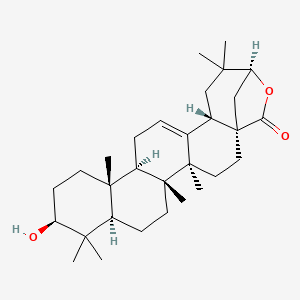

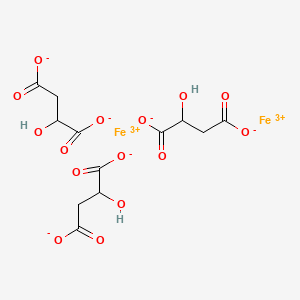
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
